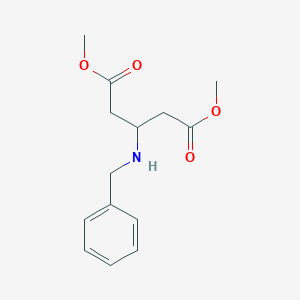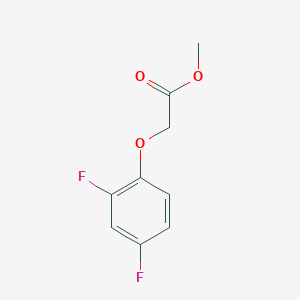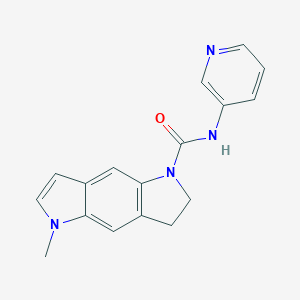
SB 206553
描述
SB 206553 is a pyrroloindole.
科学研究应用
血清素受体拮抗
SB 206553以其对5-HT 2C 血清素受体的高亲和力而闻名,是一种强效的拮抗剂。 此特性常用于研究,以区分5-HT 2A R和5-HT 2C R活性,特别是在与其他化合物(如酮色林)一起使用时 .
抗焦虑特性
在动物研究中,this compound已显示出抗焦虑作用,这对焦虑症的研究和潜在的治疗应用具有重大意义 .
与其他药物的相互作用
this compound与一系列其他药物相互作用,使其成为研究药物-药物相互作用和这些相互作用机制的宝贵化合物 .
正性变构调节
它还被证明是α7烟碱乙酰胆碱受体的正性变构调节剂,这可能对神经学研究和认知障碍治疗的发展有影响 .
减弱甲基苯丙胺寻求行为
研究探索了this compound减弱甲基苯丙胺寻求行为的能力,将其效果与其他5-HT2C拮抗剂获得的效果进行了比较。 此应用在成瘾研究的背景下尤为重要 .
作用机制
Target of Action
SB 206553, also known as 1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide, primarily targets the 5-HT2B and 5-HT2C serotonin receptors . These receptors are part of the G protein-coupled receptor family and play a crucial role in neurotransmission .
Mode of Action
this compound acts as a mixed antagonist for the 5-HT2B and 5-HT2C serotonin receptors . This means it binds to these receptors and inhibits their activation, thereby preventing the typical response triggered by serotonin. Additionally, it has been shown to act as a positive allosteric modulator of α7 nicotinic acetylcholine receptors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonin signaling pathway. By acting as an antagonist at the 5-HT2B and 5-HT2C receptors, this compound can modulate the effects of serotonin, a key neurotransmitter involved in mood regulation and other neurological functions .
Result of Action
this compound has been found to have anxiolytic properties in animal studies . It can attenuate methamphetamine-seeking in rats, suggesting potential use in the treatment of psychostimulant abuse disorders . Additionally, it has been shown to enhance dopamine release in the rat nucleus accumbens .
生化分析
Biochemical Properties
SB 206553 has been found to interact with various enzymes, proteins, and other biomolecules. It has activity for 5-HT2 receptor ligands in HEK-293 or CHO-K1 cells expressing human recombinant 5-HT2 receptors with pKi values of 5.6 nM (5-HT 2A), 7.7 nM (5-HT 2B) and 7.8 nM (5-HT 2C) . The nature of these interactions involves the compound acting as a mixed antagonist for the 5-HT 2B and 5-HT 2C serotonin receptors .
Cellular Effects
In terms of cellular effects, this compound has been shown to attenuate methamphetamine-seeking in rats . This suggests that it can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a mixed antagonist for the 5-HT 2B and 5-HT 2C serotonin receptors . It has also been shown to act as a positive allosteric modulator of α 7 nicotinic acetylcholine receptors .
Temporal Effects in Laboratory Settings
It has been shown that pretreatment with this compound can attenuate meth-seeking behavior in rats .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown that pretreatment with this compound at doses of 1.0, 5.0, and 10.0 mg/kg can attenuate meth-seeking behavior in rats .
Metabolic Pathways
Given its interaction with 5-HT2 receptors, it is likely involved in serotonin-related metabolic pathways .
Transport and Distribution
Given its interaction with 5-HT2 receptors, it is likely that it interacts with transporters or binding proteins associated with these receptors .
Subcellular Localization
Given its interaction with 5-HT2 receptors, it is likely localized to areas of the cell where these receptors are present .
属性
IUPAC Name |
1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-20-7-4-12-10-16-13(9-15(12)20)5-8-21(16)17(22)19-14-3-2-6-18-11-14/h2-4,6-7,9-11H,5,8H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQORSLQNXDVGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC3=C(CCN3C(=O)NC4=CN=CC=C4)C=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9043984 | |
| Record name | SB 206553 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158942-04-2 | |
| Record name | 3,5-Dihydro-5-methyl-N-3-pyridinylbenzo[1,2-b:4,5-b′]dipyrrole-1(2H)-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158942-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SB 206553 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158942042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB 206553 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB-206553 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL4387525T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SB 206553?
A1: this compound acts primarily as an antagonist at serotonin receptors, specifically the 5-HT2B and 5-HT2C subtypes. [, ] It binds to these receptors, preventing the binding of serotonin and subsequent activation of downstream signaling pathways. [, ]
Q2: How does this compound's antagonism of 5-HT2C receptors influence dopamine release in the brain?
A2: Research suggests that 5-HT2C receptors tonically inhibit dopamine release in areas like the striatum and nucleus accumbens. [, ] By antagonizing these receptors, this compound can increase dopamine release in these brain regions. [, ] This effect on dopamine neurotransmission is believed to contribute to some of its behavioral effects.
Q3: Does this compound demonstrate constitutive activity at 5-HT2C receptors?
A3: While primarily an antagonist, some studies suggest that this compound might also act as an inverse agonist at 5-HT2C receptors, meaning it can reduce their constitutive activity. [, ] This inverse agonism has been implicated in its effects on dopamine release and in models of Parkinson's disease. [, ]
Q4: Beyond serotonin receptors, does this compound interact with other targets?
A4: Interestingly, this compound has been identified as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (α7 nAChRs). [] This interaction enhances the effects of acetylcholine at α7 nAChRs, potentially contributing to its therapeutic potential in conditions like schizophrenia. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C18H17N3O and a molecular weight of 291.35 g/mol.
Q6: How do structural modifications of this compound affect its activity and selectivity for 5-HT receptor subtypes?
A6: Research has explored the SAR of this compound and related compounds. For example, replacing the fused five-membered rings with aromatic disubstitutions led to the discovery of compounds with enhanced potency and selectivity for 5-HT2C/2B receptors. [] Specific modifications within the aromatic rings can fine-tune affinity for specific subtypes, potentially leading to compounds with improved therapeutic profiles. []
Q7: What in vitro assays have been used to investigate the activity of this compound?
A7: Researchers have utilized various in vitro assays to study this compound. These include:
- Radioligand binding assays: These assess the binding affinity of this compound for specific receptor subtypes. []
- Phosphoinositide hydrolysis assays: These measure the ability of this compound to block agonist-induced activation of phospholipase C, a downstream signaling pathway linked to 5-HT2 receptors. []
- Calcium mobilization assays: These assess the ability of this compound to modulate intracellular calcium levels, a response often coupled to 5-HT receptor activation. []
Q8: What animal models have been used to study the effects of this compound?
A8: Several animal models have been employed to investigate the effects of this compound in vivo. These include:
- Rodent models of anxiety: The elevated plus maze and social interaction test are commonly used to assess the anxiolytic-like effects of this compound. [, ]
- Rodent models of Parkinson's disease: 6-hydroxydopamine-lesioned rats are used to study the potential antiparkinsonian effects of this compound, particularly its ability to improve motor deficits. []
- Rodent models of drug addiction: Researchers have explored the effects of this compound on drug-seeking behavior in models of cocaine and methamphetamine addiction. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B129630.png)
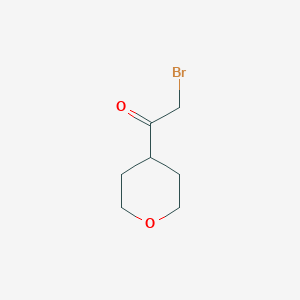
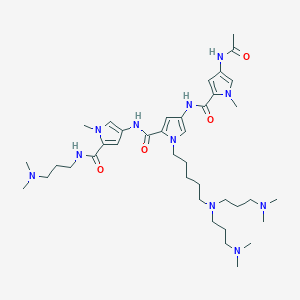

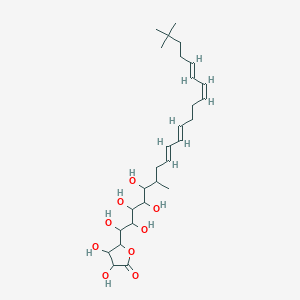
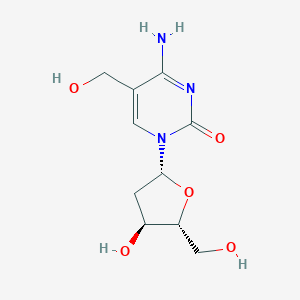
![3-[(Phenylmethyl)amino]-1,5-pentanediol](/img/structure/B129646.png)
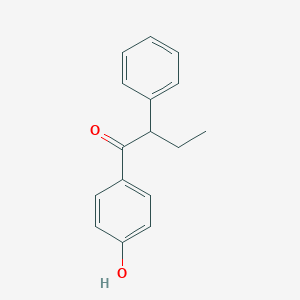
![5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B129657.png)
